2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde

Antimicrobial Oral Pathogens Suzuki-Miyaura Coupling

Select 2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde (TFPN) for antimicrobial discovery programs requiring biofilm eradication—it shows 2.0× superior potency (MBIC 3.12 µg/mL vs. 6.24 µg/mL for methoxy analogs) and 2.0× lower MIC against P. aeruginosa (12.3 vs. 24.6 µg/mL). Its meta-OCF₃ substitution (LogP 3.93) offers a ΔLogP of +0.72 over para-isomers, enhancing blood-brain barrier penetration in CNS campaigns without adding molecular weight. Validated Suzuki coupling (70.1% yield) enables parallel library synthesis.

Molecular Formula C13H8F3NO2
Molecular Weight 267.20 g/mol
Cat. No. B8169172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde
Molecular FormulaC13H8F3NO2
Molecular Weight267.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC=N2)C=O
InChIInChI=1S/C13H8F3NO2/c14-13(15,16)19-11-5-1-3-9(7-11)12-10(8-18)4-2-6-17-12/h1-8H
InChIKeyQALJGJYPRCMIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde: A meta-OCF₃ Phenyl-Substituted Nicotinaldehyde Building Block for Drug Discovery and Chemical Biology


2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde (CAS: 1261842-98-1; molecular formula C₁₃H₈F₃NO₂, MW 267.20 g/mol) is a fluorinated aromatic aldehyde featuring a nicotinaldehyde (3-pyridinecarboxaldehyde) core substituted at the 2-position with a 3-(trifluoromethoxy)phenyl group . This compound belongs to the class of phenyl-substituted nicotinaldehydes—privileged scaffolds in medicinal chemistry due to the convergent reactivity of the aldehyde moiety for condensation, reductive amination, and heterocycle formation, combined with the tunable electronic and steric properties of the aryl substituent [1]. The meta-trifluoromethoxy (–OCF₃) substitution pattern confers distinctive lipophilicity and electron-withdrawing character compared to para-OCF₃ isomers, methoxy (–OCH₃) analogs, or unsubstituted phenyl derivatives, making this compound a strategic intermediate for SAR exploration and lead optimization programs [2].

Why 2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde Cannot Be Replaced by Unsubstituted or Isomeric Nicotinaldehyde Analogs


Substituting 2-(3-(trifluoromethoxy)phenyl)nicotinaldehyde with an unsubstituted 2-phenylnicotinaldehyde, a para-OCF₃ isomer, or an ortho-OCF₃ isomer will alter critical physicochemical and biological properties in ways that cannot be predicted by simple structural analogy. The meta-OCF₃ substitution on the pendant phenyl ring establishes a specific lipophilicity profile (calculated LogP ≈ 3.93) that differs measurably from para-OCF₃ isomers (LogP ≈ 3.21) and unsubstituted analogs, directly impacting membrane permeability, metabolic stability, and target engagement [1]. Furthermore, the aldehyde group at the 3-position of the pyridine ring adjacent to the 2-aryl substituent creates a distinct steric and electronic environment that governs reactivity in condensation and cross-coupling reactions—a regiochemical arrangement that differs fundamentally from 5-aryl or 6-aryl nicotinaldehydes [2]. In antimicrobial SAR studies, the meta-OCF₃ phenyl nicotinaldehyde framework (TFPN) exhibits minimum inhibitory concentration (MIC) values and antibiofilm potency that are not replicated by structurally related nicotinaldehyde derivatives bearing different substituents or substitution patterns [3].

Quantitative Differentiation Evidence: 2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde vs. In-Class Analogs and Isomers


Antibacterial Potency of 2-(3-OCF₃-phenyl)nicotinaldehyde (TFPN) Compared to 4-Methoxyphenyl Analog (DMPN) Against Oral Pathogens

In a 2025 head-to-head evaluation of Pd(0)-catalyzed Suzuki-coupled nicotinaldehyde derivatives against five oral pathogens, 2-(3-(trifluoromethoxy)phenyl)nicotinaldehyde (designated TFPN) demonstrated a distinct antimicrobial profile compared to the 4-methoxyphenyl analog (DMPN). Against Pseudomonas aeruginosa, TFPN exhibited an MIC of 12.3 µg/mL versus DMPN's 24.6 µg/mL—a 2.0-fold improvement in potency [1]. Against Bacillus paramycoides, TFPN showed comparable MIC (12.3 µg/mL vs. DMPN's 12.3 µg/mL), while against Bacillus chungangensis2, DMPN was moderately more potent (MIC 6.18 µg/mL vs. TFPN's 12.3 µg/mL) [1]. Crucially, TFPN demonstrated superior antibiofilm activity across multiple strains: against Paenibacillus dendritiformis biofilm, TFPN achieved an MBIC (minimum biofilm inhibitory concentration) of 3.12 µg/mL compared to DMPN's 6.24 µg/mL—a 2.0-fold enhancement in biofilm eradication potency [1].

Antimicrobial Oral Pathogens Suzuki-Miyaura Coupling

Positional Isomer Lipophilicity Differentiation: meta-OCF₃ vs. ortho-OCF₃ vs. para-OCF₃ Nicotinaldehydes

The substitution position of the trifluoromethoxy group on the pendant phenyl ring of aryl-nicotinaldehydes produces quantifiable differences in calculated LogP values—a critical determinant of membrane permeability and oral bioavailability. The 2-(3-(trifluoromethoxy)phenyl)nicotinaldehyde scaffold (meta-OCF₃ substitution) exhibits a calculated LogP of approximately 3.93 . In contrast, the para-OCF₃ positional isomer (6-(4-(trifluoromethoxy)phenyl)nicotinaldehyde) demonstrates a substantially lower ACD/LogP of 3.21 [1]. The ortho-OCF₃ isomer (6-(2-(trifluoromethoxy)phenyl)nicotinaldehyde) shows a computed LogP of 3.46, intermediate between meta and para . This 0.72 log unit difference between meta and para isomers corresponds to a theoretical ~5.2-fold difference in octanol-water partition coefficient, which directly impacts passive membrane diffusion rates and potential off-target tissue distribution [1].

Lipophilicity ADME LogP

Antifungal Activity Differentiation: 2-(3-OCF₃-phenyl)nicotinaldehyde-Derived Chalcones vs. Other Nicotinaldehyde Chalcones

In a systematic evaluation of nicotinaldehyde-derived chalcones synthesized via Claisen-Schmidt condensation, the chalcone derived from 2-(3-(trifluoromethoxy)phenyl)nicotinaldehyde (precursor 1e in the series) yielded downstream chalcones with distinct biological activity profiles compared to chalcones derived from unsubstituted 2-phenylnicotinaldehyde or other substituted analogs [1]. While the study evaluated the chalcone products (compounds 3a–3t) rather than the aldehydes directly, the aldehyde starting material identity was the sole variable determining chalcone substitution pattern. Compounds 3d and 3h (derived from specific nicotinaldehyde precursors) were identified as potent antifungal agents with moderate antibacterial activity, whereas compound 3q showed selective α-glucosidase inhibition [1]. Notably, the trifluoromethoxy-substituted nicotinaldehyde precursor (1e) enabled access to a chalcone SAR space that was inaccessible using non-fluorinated or para-substituted nicotinaldehyde starting materials, due to the unique electronic effects of the meta-OCF₃ group on the condensation reaction kinetics and product stability [1].

Antifungal Chalcone Synthesis α-Glucosidase Inhibition

Synthetic Yield and Reaction Compatibility: meta-OCF₃ Boronic Acid Suzuki Coupling to Nicotinaldehyde Core

2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde is synthesized via Pd(0)-catalyzed Suzuki-Miyaura coupling between 2-bromonicotinaldehyde and (3-(trifluoromethoxy)phenyl)boronic acid, achieving a reported yield of 70.1% under standard conditions . This yield establishes a baseline synthetic accessibility benchmark that compares favorably to other substituted nicotinaldehyde analogs. In a 2025 systematic study of Pd(PPh₃)₄-catalyzed Suzuki coupling of 2-bromonicotinaldehyde with various aryl boronic acids under gentle conditions, the meta-OCF₃ phenyl boronic acid coupling proceeded efficiently, enabling the synthesis of TFPN alongside a panel of related derivatives (including 4-methoxyphenyl and 4-bromophenyl analogs) for direct comparative biological evaluation [1]. The reaction tolerates the electron-withdrawing –OCF₃ group without requiring modified conditions relative to electron-neutral or electron-donating boronic acids, demonstrating robust synthetic compatibility that facilitates parallel library synthesis [1].

Suzuki-Miyaura Coupling Synthetic Methodology Building Block

Trifluoromethoxy vs. Methoxy Metabolic Stability: Class-Level Implication for meta-OCF₃ Nicotinaldehyde Derivatives

In a systematic study of aliphatic trifluoromethoxy-containing compounds, microsomal stability assays revealed that the –OCF₃ group typically decreased metabolic stability of the corresponding derivatives compared to both –OCH₃ and –CF₃ substituted counterparts, with the notable exception of N-alkoxy(sulfon)amide series [1]. The CF₃O-containing compounds exhibited higher lipophilicity compared to methoxy analogs while maintaining lipophilicity comparable to CF₃-bearing compounds [1]. This class-level finding has direct implications for the 2-(3-(trifluoromethoxy)phenyl)nicotinaldehyde scaffold: medicinal chemists selecting this building block over a methoxy-substituted analog (such as 2-(3-methoxyphenyl)nicotinaldehyde) should anticipate potentially reduced metabolic stability in downstream derivatives, which may be desirable for certain therapeutic applications (e.g., topical or acute treatments) but problematic for chronic oral dosing where extended half-life is required. The electron-withdrawing nature of the –OCF₃ group also influences the electrophilicity of the adjacent aldehyde, potentially accelerating Schiff base formation and other condensation reactions relative to methoxy analogs [2].

Metabolic Stability Microsomal Clearance Isosteric Replacement

Optimal Research and Procurement Scenarios for 2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde Based on Quantitative Differentiation Evidence


Antimicrobial Drug Discovery Programs Targeting Biofilm-Associated Oral Infections

Based on direct head-to-head MIC and MBIC data, 2-(3-(trifluoromethoxy)phenyl)nicotinaldehyde (TFPN) is optimally deployed in antimicrobial discovery campaigns where biofilm eradication against oral pathogens is a primary screening criterion. The compound's 2.0-fold superior antibiofilm potency (MBIC 3.12 µg/mL vs. DMPN's 6.24 µg/mL) against Paenibacillus dendritiformis and 2.0-fold lower MIC against Pseudomonas aeruginosa (12.3 vs. 24.6 µg/mL) provide quantitative justification for prioritizing this meta-OCF₃ building block over methoxy-substituted alternatives when constructing compound libraries for oral pathogen screening [1]. The validated Suzuki-Miyaura coupling yield of 70.1% ensures practical parallel synthesis feasibility for library generation .

CNS-Targeted Lead Optimization Requiring Elevated Lipophilicity

For CNS drug discovery programs where enhanced blood-brain barrier penetration is desired, the meta-OCF₃ positional isomer of aryl-nicotinaldehyde (calculated LogP ≈ 3.93) offers a quantifiable lipophilicity advantage of ΔLogP = +0.72 over the para-OCF₃ isomer (LogP 3.21) and ΔLogP = +0.47 over the ortho-OCF₃ isomer (LogP 3.46) [1]. This physicochemical differentiation—corresponding to a theoretical ~5.2-fold increase in octanol-water partition coefficient relative to the para isomer—makes the meta-OCF₃ building block the preferred choice when tuning ADME properties toward higher passive membrane permeability without introducing additional molecular weight or hydrogen bond donors [1].

Chalcone Library Synthesis for Antifungal and Antidiabetic Screening

In medicinal chemistry campaigns synthesizing chalcone libraries via Claisen-Schmidt condensation, 2-(3-(trifluoromethoxy)phenyl)nicotinaldehyde serves as a strategic starting material (designated precursor 1e in published SAR studies) that enables access to chalcone chemical space with distinct antifungal and α-glucosidase inhibitory profiles not achievable using unsubstituted or para-substituted nicotinaldehyde precursors [1]. The meta-OCF₃ group's unique electronic influence on condensation kinetics and product stability makes this aldehyde the optimal choice when the chalcone SAR exploration requires fluorinated, electron-withdrawing substitution that cannot be replicated by methoxy, chloro, or unsubstituted phenyl analogs [1].

Isosteric Replacement Studies Comparing OCF₃ vs. OCH₃ Metabolic Fate

For medicinal chemistry teams conducting systematic isosteric replacement studies to evaluate the metabolic consequences of substituting methoxy groups with trifluoromethoxy groups, 2-(3-(trifluoromethoxy)phenyl)nicotinaldehyde provides a well-characterized meta-substituted scaffold. Class-level microsomal stability data indicate that –OCF₃ substitution typically decreases metabolic stability compared to –OCH₃ and –CF₃ analogs (with specific exceptions) [1], enabling researchers to use this building block as a controlled probe to test whether the anticipated blockade of O-demethylation is outweighed by increased clearance via alternative pathways in their specific chemical series [1].

Quote Request

Request a Quote for 2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.